

Spectroscopic Characterization of Tert-Butyl 4-Hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 4-hydroxybenzoate*

Cat. No.: *B153417*

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This guide provides a comprehensive overview of the key spectroscopic data for **tert-butyl 4-hydroxybenzoate**, a compound of interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR data for **tert-butyl 4-hydroxybenzoate**.

^1H NMR Data (Predicted)

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Ar-H (ortho to -COOtBu)
~6.85	Doublet	2H	Ar-H (ortho to -OH)
~5.5-6.5	Broad Singlet	1H	Ar-OH
1.57	Singlet	9H	-C(CH ₃) ₃

¹³C NMR Data (Predicted)

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
~165.5	C=O (Ester)
~158.0	Ar-C-OH
~131.5	Ar-CH (ortho to -COOtBu)
~122.0	Ar-C-COOtBu
~115.0	Ar-CH (ortho to -OH)
~81.0	-C(CH ₃) ₃
~28.0	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (phenolic)
3000-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (ester)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data.[1]

The following data were obtained from the liquid chromatography-mass spectrometry (LC-MS) analysis of **tert-butyl 4-hydroxybenzoate**.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
193.087	967	[M-H] ⁻
137.0244	999	[M-H - C ₄ H ₈] ⁻
93.0346	174	[M-H - C ₄ H ₈ - CO ₂] ⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **tert-butyl 4-hydroxybenzoate**.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition:

- The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR.
- For ^1H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).
- For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of solid **tert-butyl 4-hydroxybenzoate** in a volatile solvent like dichloromethane or acetone.
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (LC-MS)

Sample Preparation:

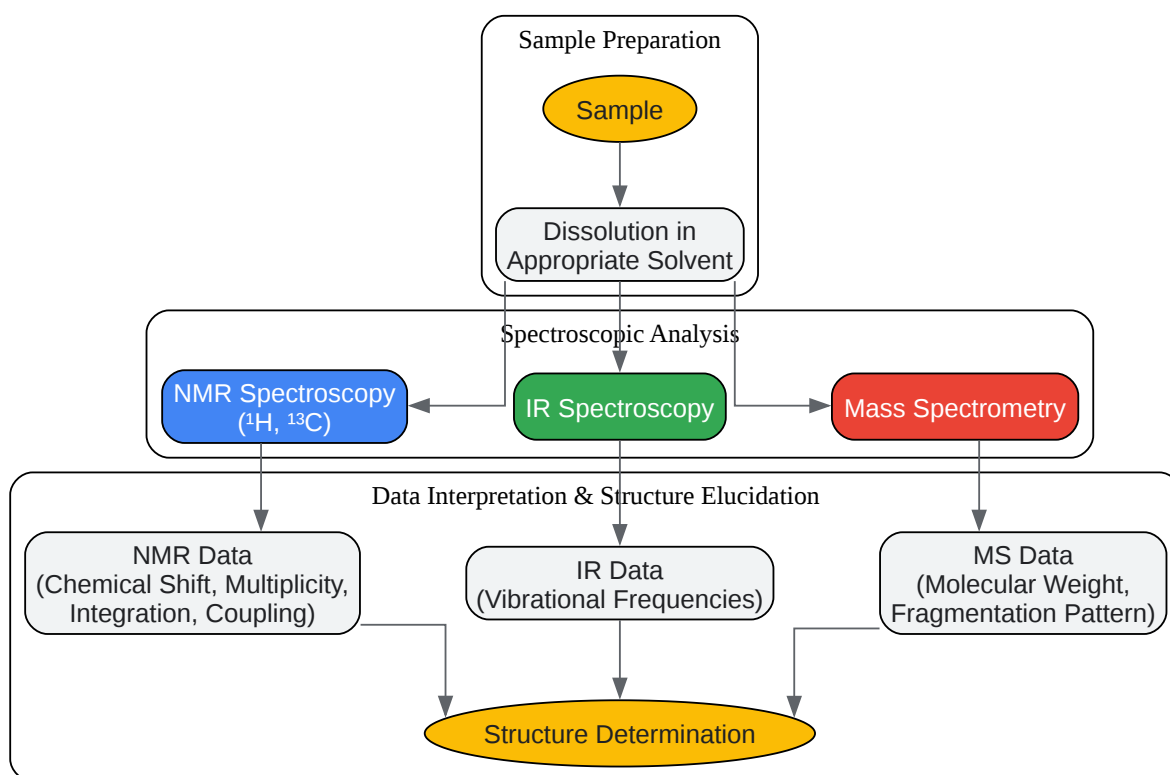
- Prepare a stock solution of **tert-butyl 4-hydroxybenzoate** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

- The analysis is performed using a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.^[1]
- The sample is injected onto a suitable chromatography column (e.g., C18) for separation.^[1]
- The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule $[M-H]^-$.^[1]
- Data is acquired over a mass range that includes the expected molecular ion and fragment ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the logical relationships between the different analytical techniques.



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References

- 1. benchchem.com [benchchem.com]

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